Cas no 701245-42-3 (N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide structure
701245-42-3 structure
Product Name:N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide
CAS No:701245-42-3
MF:C14H13N3O2S
MW:287.336921453476
CID:6355890
PubChem ID:978306
Update Time:2025-10-19

N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide
    • F1791-0294
    • SCHEMBL3587041
    • 701245-42-3
    • IDI1_003960
    • N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
    • AKOS000649059
    • N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}benzamide
    • HMS1383O09
    • N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
    • ChemDiv2_005245
    • Inchi: 1S/C14H13N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-3,5-6H,4,7-8H2,(H,15,19)(H,16,17,18)
    • InChI Key: NNDYLNJPPOWVDS-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2)=O)=NC2=C1C(NCCC2)=O

Computed Properties

  • Exact Mass: 287.07284784g/mol
  • Monoisotopic Mass: 287.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 99.3Ų

N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide Pricemore >>

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F1791-0294-2μmol
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F1791-0294-3mg
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F1791-0294-10mg
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N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide Related Literature

Additional information on N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide

Comprehensive Overview of N-{4-oxo-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepin-2-yl}benzamide (CAS No. 701245-42-3)

N-{4-oxo-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepin-2-yl}benzamide (CAS No. 701245-42-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework. The molecule features a thiazoloazepine core fused with a benzamide moiety, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in modulating enzymatic activity and targeting specific biological pathways.

In recent years, the demand for novel small-molecule inhibitors and biologically active compounds has surged, driven by advancements in precision medicine and targeted therapies. N-{4-oxo-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepin-2-yl}benzamide aligns with this trend, as its structural complexity allows for selective interactions with proteins and receptors. This compound is often explored in the context of kinase inhibition and signal transduction modulation, which are hot topics in oncology and neurodegenerative disease research.

The synthesis of 701245-42-3 involves multi-step organic reactions, including cyclization and amidation, to achieve the desired thiazoloazepine scaffold. Its benzamide substituent enhances solubility and bioavailability, critical factors in drug design. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its purity and structural integrity, ensuring reproducibility in research settings.

From a commercial perspective, N-{4-oxo-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepin-2-yl}benzamide is available through specialized chemical suppliers catering to academic and industrial laboratories. Its applications span medicinal chemistry, high-throughput screening, and structure-activity relationship (SAR) studies. Given the growing interest in fragment-based drug design, this compound serves as a valuable building block for optimizing pharmacophores.

Environmental and safety considerations are also paramount when handling CAS No. 701245-42-3. While it is not classified as hazardous, standard laboratory protocols for chemical storage and waste disposal must be followed. Researchers frequently search for MSDS (Material Safety Data Sheets) and handling guidelines to ensure compliance with regulatory standards.

In summary, N-{4-oxo-4H,5H,6H,7H,8H-1,3-thiazolo[5,4-c]azepin-2-yl}benzamide represents a versatile tool in modern drug discovery. Its relevance to biomolecular targeting and therapeutic innovation underscores its importance in both academic and industrial research. As the scientific community continues to explore its potential, this compound is poised to contribute to breakthroughs in personalized medicine and disease treatment.

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